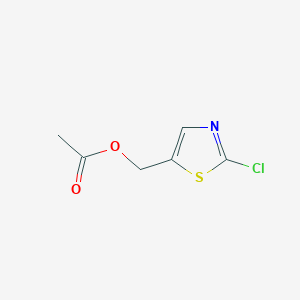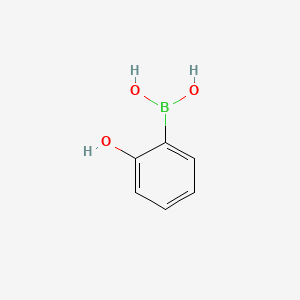
(2-クロロ-1,3-チアゾール-5-イル)メチルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1,3-thiazol-5-yl)methyl acetate is an organic compound with the molecular formula C6H6ClNO2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
科学的研究の応用
(2-Chloro-1,3-thiazol-5-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
生化学分析
Biochemical Properties
(2-Chloro-1,3-thiazol-5-yl)methyl acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including (2-Chloro-1,3-thiazol-5-yl)methyl acetate, have been shown to exhibit antimicrobial, antifungal, and antiviral properties . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of (2-Chloro-1,3-thiazol-5-yl)methyl acetate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the synthesis of neurotransmitters such as acetylcholine, thereby impacting nervous system function . Additionally, (2-Chloro-1,3-thiazol-5-yl)methyl acetate may alter cellular metabolism by modulating enzyme activity involved in metabolic pathways.
Molecular Mechanism
At the molecular level, (2-Chloro-1,3-thiazol-5-yl)methyl acetate exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. The thiazole ring in the compound is known for its ability to undergo electrophilic and nucleophilic substitutions, which can further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-1,3-thiazol-5-yl)methyl acetate can change over time. The stability and degradation of the compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under specific conditions but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to (2-Chloro-1,3-thiazol-5-yl)methyl acetate in in vitro or in vivo studies may result in altered cellular responses.
Dosage Effects in Animal Models
The effects of (2-Chloro-1,3-thiazol-5-yl)methyl acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, thiazole derivatives have been reported to exhibit neurotoxic effects at high concentrations . Understanding the dosage-dependent effects of (2-Chloro-1,3-thiazol-5-yl)methyl acetate is essential for its safe and effective use in research.
Metabolic Pathways
(2-Chloro-1,3-thiazol-5-yl)methyl acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The thiazole ring in the compound can undergo metabolic transformations, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2-Chloro-1,3-thiazol-5-yl)methyl acetate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For example, thiazole derivatives have been shown to be transported across cell membranes and distributed within various cellular compartments . These interactions are essential for the compound’s efficacy and safety in biochemical research.
Subcellular Localization
The subcellular localization of (2-Chloro-1,3-thiazol-5-yl)methyl acetate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of (2-Chloro-1,3-thiazol-5-yl)methyl acetate is crucial for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl acetate typically involves the reaction of 2-chloro-1,3-thiazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloro-1,3-thiazole+acetic anhydride→(2-Chloro-1,3-thiazol-5-yl)methyl acetate
Industrial Production Methods: In an industrial setting, the production of (2-Chloro-1,3-thiazol-5-yl)methyl acetate may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Types of Reactions:
Substitution Reactions: (2-Chloro-1,3-thiazol-5-yl)methyl acetate can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the chloro group, resulting in the formation of the corresponding thiazole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
類似化合物との比較
2-Chloro-1,3-thiazole: Shares the thiazole ring structure but lacks the acetate group.
(2-Chloro-1,3-thiazol-5-yl)methylamine: Similar structure with an amine group instead of an acetate group.
2-Chloro-1,3-thiazol-5-yl)methyl thiocyanate: Contains a thiocyanate group instead of an acetate group.
Uniqueness: (2-Chloro-1,3-thiazol-5-yl)methyl acetate is unique due to the presence of both the chloro and acetate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSPIMTWTUAJDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377383 |
Source


|
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339018-65-4 |
Source


|
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)




![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)
![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)


